6-Chloro-5-methylnicotinic acid
Overview
Description
6-Chloro-5-methylnicotinic acid is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Coordination Compounds and Supramolecular Assembly
6-Chloro-5-methylnicotinic acid and its derivatives have been explored for their potential in forming coordination complexes. Aakeröy and Beatty (1999) demonstrated the synthesis and crystal structures of various silver(I) coordination compounds, including those with 6-methylnicotinic acid derivatives. Their research highlighted the diversity in structures resulting from different degrees of protonation of the nicotinic acid ligands, ranging from coordination polymers to hydrogen-bonded coordination dimers and linear structures linked by anion-carboxylic acid hydrogen bonds (Aakeröy & Beatty, 1999).
Biocatalytic Transformations
The enzymatic activity of certain bacterial species, such as Ralstonia/Burkholderia sp. strain DSM 6920, can be harnessed for the biotransformation of 6-methylnicotinic acid derivatives. Tinschert et al. (2000) found that this strain could hydroxylate 6-methylnicotinate and its chlorinated derivatives in specific positions, producing various hydroxylated heterocyclic carboxylic acid derivatives. This study underscores the utility of microbial biotransformation in producing specialized chemical compounds (Tinschert et al., 2000).
Radiolabeling Applications
This compound derivatives, particularly those related to hydrazinonicotinic acid (HYNIC), are significant in the field of radiolabeling. Meszaros et al. (2011) synthesized new isomers of HYNIC, exploring their potential as bifunctional chelators for technetium. This research is crucial for developing advanced techniques in radiopharmaceuticals, particularly for diagnostic imaging using technetium-99m (Meszaros et al., 2011).
Electrosynthesis of Derivatives
Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid, a derivative of this compound, using electrochemical reduction techniques. Their study demonstrates the potential of electrosynthesis in producing valuable chemical derivatives under mild conditions, expanding the applications of this compound in synthetic chemistry (Gennaro et al., 2004).
Properties
IUPAC Name |
6-chloro-5-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOUFLRMKAFPTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495833 | |
Record name | 6-Chloro-5-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66909-29-3 | |
Record name | 6-Chloro-5-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-5-methylnicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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